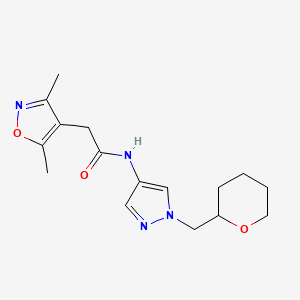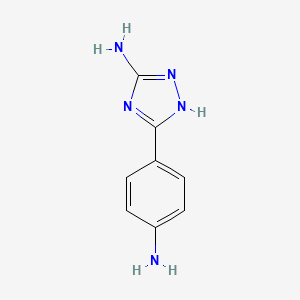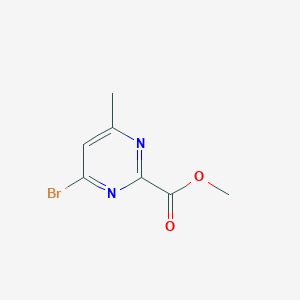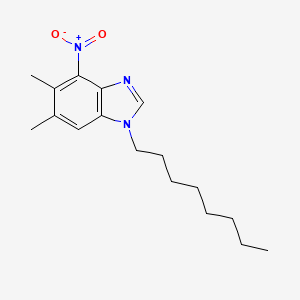![molecular formula C7H9IO B2739725 (1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one CAS No. 2361610-46-8](/img/structure/B2739725.png)
(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hexan-2-one compounds are part of the larger family of bicyclic structures, which have been incorporated in newly developed bio-active compounds . They are valuable due to their saturated nature and are playing an increasingly important role in the field of organic chemistry .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
Bicyclo[3.1.0]hexanes possess an all-carbon quaternary center . They can be synthesized with various substitution patterns, including bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[3.1.0]hexanes can include [2 + 2] cycloaddition and (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These reactions can be catalyzed by various catalysts, including organic or iridium photoredox catalysts, and often involve blue LED irradiation .Scientific Research Applications
- Significance : Researchers can explore new chemical space by preparing bridge-functionalized species using this operationally simple protocol .
Pharmaceutical Drug Design
Scaleable Synthesis
Modular Approach
Future Directions
properties
IUPAC Name |
(1S,4R,5R)-4-(iodomethyl)bicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO/c8-3-4-1-7(9)6-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBIIRZSOZCNCN-ZLUOBGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)CC2CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)C[C@H]2CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)
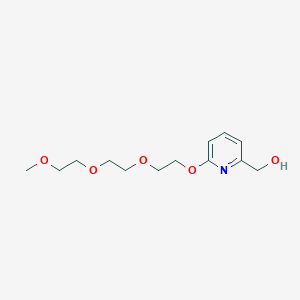
![5-methyl-3-[(4-nitrobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739647.png)
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
